molecular formula C17H17ClN2O4 B5861444 N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide

N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B5861444
M. Wt: 348.8 g/mol
InChI Key: GCLQCKLSIRPVBC-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-6-2-12(3-7-14)10-16(21)19-20-17(22)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLQCKLSIRPVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 2-(4-methoxyphenyl)acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Altering cellular processes: Affecting cell signaling pathways to induce desired biological responses.

Comparison with Similar Compounds

N’-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities

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